molecular formula C21H21N3O3S2 B4587309 N-{4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}-2-thiophenecarboxamide

N-{4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}-2-thiophenecarboxamide

Cat. No.: B4587309
M. Wt: 427.5 g/mol
InChI Key: RPQUAINZBSMDCK-UHFFFAOYSA-N
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Description

N-{4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C21H21N3O3S2 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.10243389 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Lewis Basic Catalysts for Hydrosilylation

N-{4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}-2-thiophenecarboxamide derivatives have been explored as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. The arene sulfonyl group on the N4 position is critical for achieving high enantioselectivity, yielding up to 99% isolated yields and enantioselectivities of up to 97% for a broad range of substrates, including aromatic and aliphatic ketimines. This demonstrates their potential in asymmetric synthesis and organic chemistry applications (Wang et al., 2006).

Sulfomethylation of Polyazamacrocycles

Research has shown the efficacy of related sulfonated compounds in the sulfomethylation of di-, tri-, and polyazamacrocycles. This process introduces methanesulfonate groups into macrocyclic structures, which can be further modified into mono- and diacetate, phosphonate, and phosphinate derivatives. These modifications have implications for chelation therapy, diagnostic imaging, and the development of novel pharmaceuticals (van Westrenen & Sherry, 1992).

Structural Analysis

The crystal structure of 4-phenyl-piperazine-1-sulfonamide, a compound closely related to this compound, was determined by X-ray crystallography. The study provided insights into the molecular configuration, hydrogen bonding, and π-π stacking interactions, which are valuable for the rational design of pharmaceuticals and materials science (Berredjem et al., 2010).

Antagonists for Adenosine Receptors

Derivatives of this compound have been developed as potent adenosine A2B receptor antagonists. These compounds exhibit subnanomolar affinity and high selectivity, highlighting their potential in developing therapeutics for diseases mediated by adenosine receptors (Borrmann et al., 2009).

Synthesis of N-Heterocycles

The compound has been utilized in the synthesis of stereodefined C-substituted morpholines, piperazines, azepines, and oxazepines. The process demonstrates high levels of regio- and diastereoselectivity, contributing to the field of heterocyclic chemistry and drug development (Matlock et al., 2015).

Properties

IUPAC Name

N-[4-(4-phenylpiperazin-1-yl)sulfonylphenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c25-21(20-7-4-16-28-20)22-17-8-10-19(11-9-17)29(26,27)24-14-12-23(13-15-24)18-5-2-1-3-6-18/h1-11,16H,12-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQUAINZBSMDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.